molecular formula C10H14BrNO B7892027 5-bromo-1-isopentylpyridin-2(1H)-one

5-bromo-1-isopentylpyridin-2(1H)-one

Cat. No.: B7892027
M. Wt: 244.13 g/mol
InChI Key: MAPYGUVDTWKHDR-UHFFFAOYSA-N
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Description

5-Bromo-1-isopentylpyridin-2(1H)-one is a brominated pyridinone derivative characterized by a branched isopentyl (3-methylbutyl) group at the N1 position of the pyridinone ring. This compound belongs to a broader class of substituted pyridin-2(1H)-ones, which are versatile intermediates in organic synthesis and pharmaceutical development. Pyridin-2(1H)-ones are frequently employed as building blocks for heterocyclic chemistry due to their tunable electronic and steric properties, particularly in drug discovery for kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

5-bromo-1-(3-methylbutyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-8(2)5-6-12-7-9(11)3-4-10(12)13/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPYGUVDTWKHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C=CC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-isopentylpyridin-2(1H)-one typically involves the bromination of 1-isopentylpyridin-2(1H)-one. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-isopentylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The carbonyl group in the pyridin-2(1H)-one moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include pyridine N-oxides.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

5-bromo-1-isopentylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-1-isopentylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopentyl group play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table compares 5-bromo-1-isopentylpyridin-2(1H)-one with structurally similar bromopyridin-2(1H)-one derivatives, focusing on substituents, molecular properties, and reported applications:

Compound Substituent Molecular Formula Molecular Weight Key Properties/Applications
This compound Isopentyl (3-methylbutyl) C₁₀H₁₄BrNO 244.13 g/mol Likely exhibits enhanced lipophilicity due to branched alkyl chain; potential kinase inhibitor.
5-Bromo-1-methylpyridin-2(1H)-one Methyl C₆H₆BrNO 188.02 g/mol Simpler alkyl group; used as a precursor for N-aryl derivatives in heterocyclic synthesis .
5-Bromo-1-ethylpyridin-2(1H)-one Ethyl C₇H₈BrNO 202.05 g/mol Intermediate in agrochemical synthesis; moderate solubility in polar solvents.
5-Bromo-1-isopropylpyridin-2(1H)-one Isopropyl C₈H₁₀BrNO 216.08 g/mol Stable at room temperature; employed in medicinal chemistry for fragment-based drug design.
5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one 3-Methoxyphenyl C₁₂H₁₀BrNO₂ 280.12 g/mol Enhanced aromaticity; potential photophysical applications due to extended conjugation.
5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one Tetrahydropyran C₁₀H₁₂BrNO₂ 258.11 g/mol Improved solubility in aqueous media; used in high-throughput screening libraries.

Key Observations:

Alkyl Chain Effects: The isopentyl substituent increases molecular weight and lipophilicity compared to methyl, ethyl, or isopropyl analogs. This may enhance membrane permeability in biological systems but reduce aqueous solubility . Branched vs.

Aromatic vs. Aliphatic Substituents :

  • The 3-methoxyphenyl analog (MW 280.12 g/mol) exhibits higher molecular weight and aromatic π-stacking capacity, making it suitable for interactions with hydrophobic enzyme pockets .
  • Tetrahydrofuran (THP) and tetrahydropyran (THP) substituents improve solubility and metabolic stability, critical for drug candidates .

Synthetic Utility :

  • Methyl and ethyl derivatives are often used as starting materials for further functionalization, such as Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions .
  • The isopropyl variant has been commercialized as a stable building block for parallel synthesis in drug discovery pipelines .

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